molecular formula C9H15NO2 B14611216 Ethyl 3-(diethylamino)prop-2-ynoate CAS No. 59891-89-3

Ethyl 3-(diethylamino)prop-2-ynoate

Cat. No.: B14611216
CAS No.: 59891-89-3
M. Wt: 169.22 g/mol
InChI Key: CLFSRIZCCFTYDD-UHFFFAOYSA-N
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Description

Ethyl 3-(diethylamino)prop-2-ynoate is a propiolate ester derivative featuring a diethylamino substituent at the β-position of the triple bond. Key applications include its use as a protecting group for amines in heterocyclic compound synthesis, particularly for nitrogen-containing scaffolds like pyridines, thiazoles, and benzopyranones . The diethylamino group enhances nucleophilicity at the triple bond, enabling regioselective reactions in drug design and materials science.

Properties

CAS No.

59891-89-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 3-(diethylamino)prop-2-ynoate

InChI

InChI=1S/C9H15NO2/c1-4-10(5-2)8-7-9(11)12-6-3/h4-6H2,1-3H3

InChI Key

CLFSRIZCCFTYDD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(diethylamino)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with diethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethylamino)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which ethyl 3-(diethylamino)prop-2-ynoate exerts its effects involves the interaction of its reactive triple bond with various molecular targets. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzyme activity by modifying active site residues .

Comparison with Similar Compounds

Ethyl 3-(4-Amino-3-fluorophenyl)prop-2-ynoate (CAS 2098045-22-6)

  • Structure: Substituted with a fluorophenyl group instead of diethylamino.
  • Molecular Weight: 207.2 g/mol (C₁₁H₁₀FNO₂) vs. estimated ~225 g/mol for the diethylamino variant.
  • Reactivity: The electron-withdrawing fluorine atom reduces electron density at the triple bond, making it less nucleophilic compared to the diethylamino analog. This difference impacts its utility in electrophilic addition reactions.
  • Applications : Likely used in fluorinated drug candidates due to enhanced metabolic stability and bioavailability .

Ethyl 3-(1,3-Thiazol-4-yl)prop-2-ynoate (CAS 1343307-98-1)

  • Structure : Contains a thiazole heterocycle at the β-position.
  • Molecular Weight: ~197.21 g/mol (C₈H₇NO₂S).
  • Reactivity : The aromatic thiazole ring introduces conjugation, stabilizing the triple bond and altering electronic properties. This may favor cycloaddition reactions or metal-catalyzed couplings.
  • Applications: Potential use in agrochemicals or as ligands in catalysis due to thiazole’s coordination capabilities .

Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]propenoate Derivatives

  • Structure: Pyridine and cyano substituents create a conjugated system.
  • Reactivity: The cyano group increases electrophilicity, enabling nucleophilic attacks at the α-position. Pyridine enhances stability through aromaticity.
  • Applications: Used in synthesizing β-heteroaryl-α,β-didehydro-α-amino acids, which are precursors for bioactive peptides .

Key Observations :

  • The diethylamino variant’s synthesis emphasizes regioselectivity and isomer control, critical for protecting group applications.
  • Higher yields (up to 96%) are achieved in tetrahydrobenzopyranone derivatives using similar protocols .

Stability and Reactivity Trends

  • Electronic Effects: Diethylamino group: Electron-donating, increases triple bond nucleophilicity. Fluorophenyl/cyano groups: Electron-withdrawing, stabilize triple bond for electrophilic reactions.
  • Thermal Stability : Derivatives with aromatic substituents (thiazole, pyridine) exhibit higher thermal stability due to conjugation.

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